5-(5-Formylfuran-2-yl)-2-methylbenzoic acid
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Overview
Description
5-(5-Formylfuran-2-yl)-2-methylbenzoic acid is an organic compound that features a furan ring substituted with a formyl group and a benzoic acid moiety with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Formylfuran-2-yl)-2-methylbenzoic acid typically involves multi-step organic reactionsThe benzoic acid moiety is then introduced via coupling reactions, such as Suzuki coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-(5-Formylfuran-2-yl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The furan ring and benzoic acid moiety can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides, acids, and bases are employed under various conditions
Major Products
Oxidation: 5-(5-Carboxyfuran-2-yl)-2-methylbenzoic acid.
Reduction: 5-(5-Hydroxymethylfuran-2-yl)-2-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5-(5-Formylfuran-2-yl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(5-Formylfuran-2-yl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The furan ring and benzoic acid moiety can also interact with hydrophobic and aromatic regions of biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 5-Formylfuran-2-boronic acid
- 5-Formyl-2-furanylboronic acid
- 5-Formyl-2-furanboronic acid
Uniqueness
5-(5-Formylfuran-2-yl)-2-methylbenzoic acid is unique due to the presence of both a formyl-substituted furan ring and a methyl-substituted benzoic acid moiety.
Properties
IUPAC Name |
5-(5-formylfuran-2-yl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8-2-3-9(6-11(8)13(15)16)12-5-4-10(7-14)17-12/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNPVCQQDJXOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461429-48-1 |
Source
|
Record name | 5-(5-formylfuran-2-yl)-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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